molecular formula C8H5BrN4O2 B2862279 2-(2-Bromophenyl)tetrazole-5-carboxylic acid CAS No. 1368837-90-4

2-(2-Bromophenyl)tetrazole-5-carboxylic acid

Cat. No. B2862279
CAS RN: 1368837-90-4
M. Wt: 269.058
InChI Key: ZMOCFZHVPNIWNG-UHFFFAOYSA-N
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Description

“2-(2-Bromophenyl)tetrazole-5-carboxylic acid” is a compound that belongs to the class of tetrazoles. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use them as isosteric substituents of various functional groups in the development of biologically active substances .


Synthesis Analysis

Tetrazoles can be synthesized using different methods and reaction conditions . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety . Different synthetic methods, using catalysts or different reagents, have been used for the synthesis of tetrazoles .


Molecular Structure Analysis

Tetrazoles are a heteroaromatic system that contains the maximum number of nitrogen atoms . This is why they exhibit extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity .


Chemical Reactions Analysis

Tetrazoles have several reaction centers and the possibility of prototropy, which afford the conditions for their use in organic and bioorganic synthesis as reagents and catalysts . Many of the properties of NH-unsubstituted tetrazoles are related to their ability to act as acids and bases, and also to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .


Physical And Chemical Properties Analysis

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Scientific Research Applications

Synthesis and Functionalization

Tetrazoles, including derivatives of 2-(2-Bromophenyl)tetrazole-5-carboxylic acid, are crucial in organic and medicinal chemistry due to their utility as synthetic intermediates and bioisosteres for carboxylic acids. These compounds exhibit similar acidity but offer higher lipophilicity and metabolic resistance, making them advantageous in the synthesis of heterocycles and activators in oligonucleotide synthesis. Their preparation involves methods based on acidic media, Lewis acids, and organometallic or organosilicon azides, with a focus on achieving regioselective functionalization and incorporating microwave-assisted techniques for efficiency (Roh, Vávrová, & Hrabálek, 2012).

Multicomponent Reactions (MCR)

Multicomponent reactions offer a pathway to tetrazole derivatives, emphasizing the novelty, diversity, and complexity of these scaffolds. Despite their extensive use in medicinal chemistry, detailed understanding of their binding modes and chemical behavior remains underexplored. MCR chemistry facilitates the exploration of tetrazole scaffolds, highlighting their significance in drug design due to bioisosterism with carboxylic acid and amide groups, alongside their metabolic stability and physicochemical properties (Neochoritis, Zhao, & Dömling, 2019).

Synthetic Methods

Innovative synthetic methods have been developed for the preparation of 5-substituted-1H-tetrazoles from nitriles and hydrazoic acid using safe, scalable, high-temperature microreactor approaches. These methods allow the rapid and efficient synthesis of tetrazole derivatives, including those relevant to this compound, under controlled conditions to ensure safety and high productivity (Gutmann, Roduit, Roberge, & Kappe, 2010).

Metal-Organic Frameworks (MOFs)

Tetrazole-based carboxylic acids, including this compound derivatives, are employed as ligands in the synthesis of metal-organic frameworks (MOFs). These compounds facilitate the construction of MOFs with unique topologies and functionalities, indicating their potential in material science and catalysis (Yang, Hou, Zhang, & Zhu, 2022).

Mechanism of Action

Target of Action

Tetrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that the compound may interact with its targets in a similar manner to carboxylic acids, forming hydrogen bonds with amino acids in the active pockets of target proteins .

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound may affect similar biochemical pathways as those influenced by carboxylic acids.

Pharmacokinetics

Tetrazoles, including 2-(2-Bromophenyl)tetrazole-5-carboxylic acid, are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, the tetrazole motif can boost lipophilicity, enhance bioavailability, and have fewer negative effects .

Result of Action

Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . This suggests that the compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can provide electrolytes for cathodic and anodic processes, influencing the corrosion inhibition properties of tetrazole derivatives . Additionally, the compound’s interaction with its environment may be influenced by its planar structure, which favors the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Safety and Hazards

While specific safety and hazard information for “2-(2-Bromophenyl)tetrazole-5-carboxylic acid” is not available in the retrieved papers, it’s worth noting that tetrazoles are highly effective explosives, and on heating, they decompose and emit toxic nitrogen fumes .

Future Directions

The review summarizes the advances in medicinal chemistry of tetrazole biologically active compounds and drugs over the past 15 years . Most of the considered compounds are at present actively studied, are in various stages of clinical trials, or have recently been approved for use as pharmaceuticals . This suggests that there is ongoing interest and potential for future developments in this field.

properties

IUPAC Name

2-(2-bromophenyl)tetrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-5-3-1-2-4-6(5)13-11-7(8(14)15)10-12-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOCFZHVPNIWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(N=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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